

# Gomisin E chemical structure and properties

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## Compound of Interest

Compound Name: *Gomisin E*

Cat. No.: B570227

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## Gomisin E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Gomisin E** is a dibenzocyclooctadiene lignan isolated from the fruits of *Schisandra chinensis*, a plant with a long history in traditional medicine.[1] This compound has garnered scientific interest for its potential therapeutic properties, particularly its role as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription.[2] Emerging evidence also suggests its involvement in the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of **Gomisin E**. It includes a compilation of quantitative data, detailed experimental protocols for its investigation, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development endeavors.

### Chemical Structure and Properties

**Gomisin E** possesses a complex pentacyclic structure characteristic of dibenzocyclooctadiene lignans. Its chemical identity and properties are summarized below.

### Chemical Identifiers

Identifier	Value
IUPAC Name	(11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0 <sup>3,7</sup> .0 <sup>8,22</sup> .0 <sup>16,21</sup> ]pentaosa-1,3(7),8(22),16,18,20-hexaen-13-one[3]
Molecular Formula	C <sub>28</sub> H <sub>34</sub> O <sub>9</sub> [3]
CAS Number	72960-21-5[4]
PubChem CID	5317800[3]
InChIKey	MLGBLGQFPHASJN-RKZUNUFISA-N[3]
SMILES	<chem>C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5)OC)OC)OC)OC(=O)C1</chem> 5--INVALID-LINK--OC(=O)--INVALID-LINK--C">C@C(O)OC)OC)OC)OCO3[3]

## Physicochemical Properties

Property	Value	Reference
Molecular Weight	514.56 g/mol	[4]
Monoisotopic Mass	514.22028266 Da	[3]
Appearance	Solid powder	[4]
XLogP3	4.7	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	9	[3]
Rotatable Bond Count	3	[3]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][5]	

## Biological Activity and Mechanism of Action

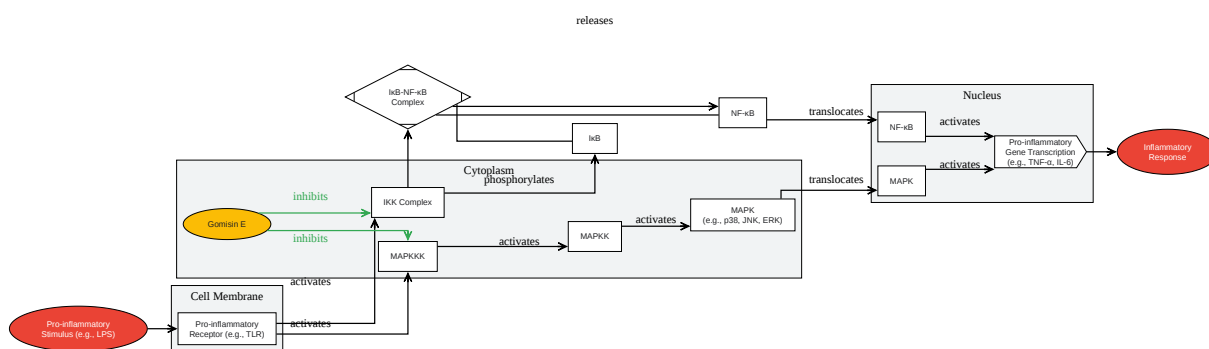
The primary reported biological activity of **Gomisin E** is the inhibition of NFAT transcription.[2] It is also hypothesized to possess anti-inflammatory and neuroprotective properties through the modulation of the NF-κB and MAPK signaling pathways, although direct and extensive studies on **Gomisin E** are less common compared to other gomisins.[1]

## Quantitative Biological Data

Biological Target	Assay	Cell Line	IC <sub>50</sub>	Reference
NFAT Transcription	Not Specified	Not Specified	4.73 μM	[2][4]

## Signaling Pathways

**Gomisin E** is thought to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. A simplified representation of this proposed mechanism is provided below.



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Hypothesized anti-inflammatory mechanism of **Gomisin E**.

## Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and biological evaluation of **Gomisin E**. These protocols are based on established methods for lignans from Schisandra species and may require optimization for specific experimental conditions.

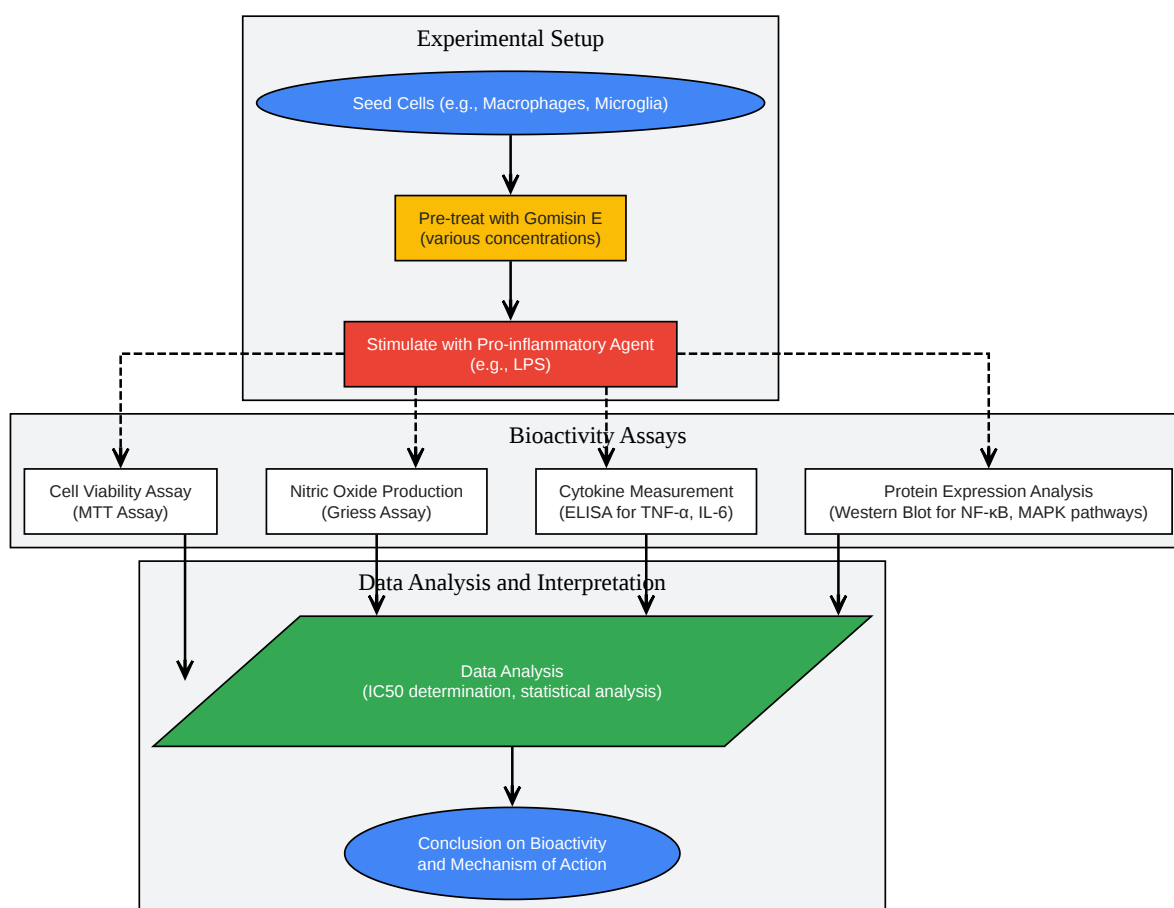
## Extraction and Isolation of Gomisin E from Schisandra chinensis

A multi-step approach involving extraction and chromatographic separation is typically employed for the isolation of **Gomisin E**.

- Extraction:
  - Material: Dried and powdered fruits of *Schisandra chinensis*.
  - Solvent: 95% Ethanol.
  - Procedure: Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
- Solvent Partitioning:
  - Procedure: Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate. The chloroform fraction, which is typically rich in lignans, is collected and concentrated.
- Chromatographic Purification:
  - Silica Gel Column Chromatography: Subject the chloroform fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Monitor fractions using Thin-Layer Chromatography (TLC).
  - Sephadex LH-20 Column Chromatography: Pool the lignan-rich fractions and further purify using a Sephadex LH-20 column with methanol as the eluent.
  - Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC with a C18 column and a water/acetonitrile gradient.

## In Vitro Bioactivity Assays

A general workflow for assessing the in vitro bioactivity of **Gomisin E** is outlined below.



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